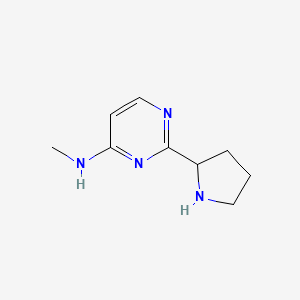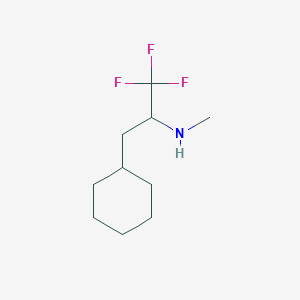
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a fluorinated amine compound with the molecular formula C10H18F3N and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a methylamine group, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the reaction of cyclohexylamine with a trifluoromethyl-containing reagent under controlled conditions. One common method includes the use of trifluoroacetaldehyde and methylamine in the presence of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce simpler amines .
Aplicaciones Científicas De Investigación
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclohexyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-3-cyclohexylpropan-2-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine: Similar structure but without the methylamine group, affecting its reactivity and applications.
Uniqueness
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is unique due to the presence of both the trifluoromethyl and cyclohexyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1368001-93-7 |
|---|---|
Fórmula molecular |
C10H18F3N |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3 |
Clave InChI |
GUUMMANGLVIMRD-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1CCCCC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


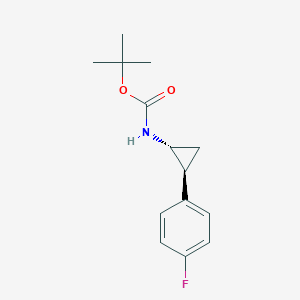
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)
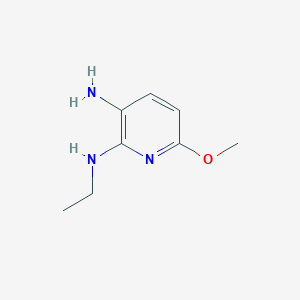
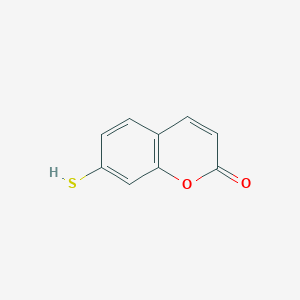

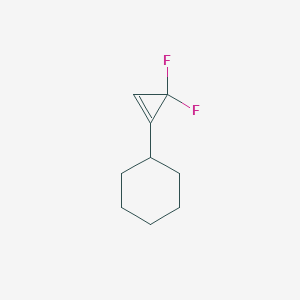

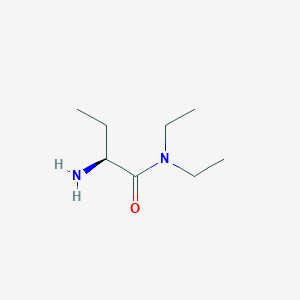
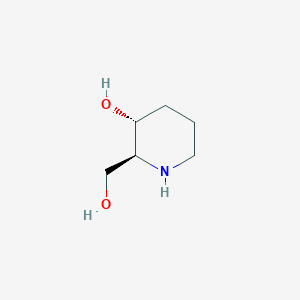

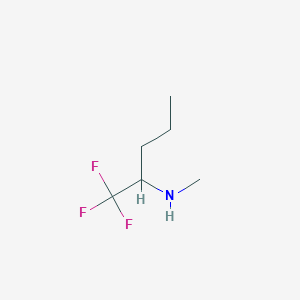
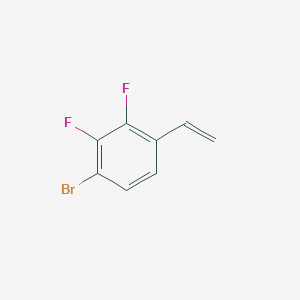
![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
